Diethyl [(4-methoxyphenyl)methylene]biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(4-methoxyphenyl)methylene]biscarbamate is an organic compound with the molecular formula C18H22N2O6 It is a derivative of carbamic acid and features a methoxyphenyl group attached to a biscarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-methoxyphenyl)methylene]biscarbamate typically involves the reaction of diethyl carbonate with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl carbonate+4-methoxybenzaldehyde→Diethyl [(4-methoxyphenyl)methylene]biscarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-methoxyphenyl)methylene]biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Diethyl [(4-methoxyphenyl)methylene]biscarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [(4-methoxyphenyl)methylene]biscarbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(4-isobutoxy-3-methoxyphenyl)methylene]biscarbamate
- Diethyl [(4-butoxyphenyl)methylene]biscarbamate
- Diethyl [(4-hexyloxy-3-methoxyphenyl)methylene]biscarbamate
Uniqueness
Diethyl [(4-methoxyphenyl)methylene]biscarbamate is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications.
Properties
CAS No. |
21191-28-6 |
---|---|
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl N-[(ethoxycarbonylamino)-(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-4-20-13(17)15-12(16-14(18)21-5-2)10-6-8-11(19-3)9-7-10/h6-9,12H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
AFZUTQSZZHROAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.